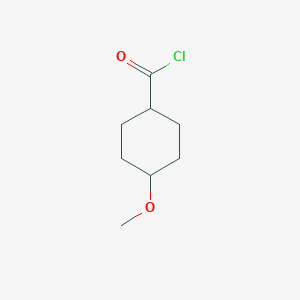

4-methoxycyclohexane-1-carbonyl Chloride

Descripción

4-Methoxycyclohexane-1-carbonyl chloride is a cyclohexane derivative featuring a methoxy group (-OCH₃) at the 4-position and a reactive acyl chloride (-COCl) at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and pharmaceutical agents. The methoxy group imparts electron-donating effects, influencing reactivity and stability, while the acyl chloride moiety enables nucleophilic substitution reactions.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGGCXKJFXNNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

4-Methylcyclohexane-1-carbonyl Chloride (CAS: N/A)

- Structure : A methyl group (-CH₃) replaces the methoxy group at the 4-position.

- Reactivity : The methyl group is less electron-donating than methoxy, leading to reduced resonance stabilization of the acyl chloride. This may result in lower electrophilicity compared to the methoxy analog.

- Applications : Primarily used in bulk chemical synthesis due to its simpler structure and lower steric hindrance .

4-Ethylcyclohexane-1-carbonyl Chloride (CAS: 67589-87-1)

- Structure : An ethyl group (-CH₂CH₃) is present at the 4-position.

- Physical Properties : Molecular weight (174.67 g/mol) is higher than the methoxy analog (estimated ~178.62 g/mol), affecting solubility and boiling points .

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| 4-Methoxycyclohexane-1-carbonyl chloride | -OCH₃ | C₈H₁₁ClO₂ | ~178.62 | High electrophilicity due to -OCH₃ |

| 4-Methylcyclohexane-1-carbonyl chloride | -CH₃ | C₈H₁₁ClO | ~162.63 | Moderate electrophilicity |

| 4-Ethylcyclohexane-1-carbonyl chloride | -CH₂CH₃ | C₉H₁₅ClO | 174.67 | Steric hindrance reduces reactivity |

Functional Group Comparison: Carbonyl Chloride vs. Sulfonyl Chloride

4-Methoxycyclohexane-1-sulfonyl Chloride (CID 59996026)

- Structure : Sulfonyl chloride (-SO₂Cl) replaces the carbonyl chloride (-COCl).

- Reactivity : Sulfonyl chlorides are less electrophilic than acyl chlorides but more resistant to hydrolysis. They are commonly used as sulfonating agents rather than acylating agents.

- Applications : Utilized in synthesizing sulfonamides and surfactants, contrasting with the amide/ester-forming role of acyl chlorides .

Pharmacologically Relevant Derivatives

Methyl 4-Aminocyclohexane-1-carboxylate Hydrochloride (CAS: 100858-34-2)

- Structure: An amino group (-NH₂) and methyl ester replace the methoxy and acyl chloride groups.

- Applications: This hydrochloride salt is a key intermediate in drug synthesis, highlighting the role of cyclohexane derivatives in medicinal chemistry. The amino group enables further functionalization, unlike the methoxy analog .

cis-4-(Dimethylamino)cyclohexanecarboxylic Acid Hydrochloride

- Structure: A dimethylamino group (-N(CH₃)₂) and carboxylic acid (-COOH) are present.

- Applications : Used in chiral drug synthesis, emphasizing the importance of stereochemistry in bioactive molecules. The hydrochloride form enhances solubility for pharmaceutical formulations .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.